3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)propanamide
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Overview
Description
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)propanamide is a complex organic compound known for its significant applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)propanamide involves several steps, starting from readily available starting materials. The process typically includes:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with appropriate reagents to form the hydroxyphenyl intermediate.
Amidation Reaction: The hydroxyphenyl intermediate is then reacted with 2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)propanamide has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized as an additive in lubricants and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its structural features allow it to modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid
- Stearyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Uniqueness
Compared to similar compounds, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)propanamide exhibits unique properties due to its complex structure, which includes both hydroxyphenyl and amide functionalities. This combination enhances its reactivity and broadens its range of applications.
Properties
Molecular Formula |
C34H44N2O3 |
---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[2-oxo-1-phenyl-2-(4-propan-2-ylanilino)ethyl]propanamide |
InChI |
InChI=1S/C34H44N2O3/c1-22(2)24-15-17-26(18-16-24)35-32(39)30(25-12-10-9-11-13-25)36-29(37)19-14-23-20-27(33(3,4)5)31(38)28(21-23)34(6,7)8/h9-13,15-18,20-22,30,38H,14,19H2,1-8H3,(H,35,39)(H,36,37) |
InChI Key |
UFPJEIBDFMMAPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)NC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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